Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate
Description
Properties
IUPAC Name |
sodium;9,10-dioxoanthracene-2-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S.Na.H2O/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;;/h1-7H,(H,17,18,19);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHILLYASAGTPOI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153277-35-1 | |
| Record name | Anthraquinone-2-sulfonic acid, sodium salt monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Regioselectivity in Sulfonation
Achieving selective sulfonation at the 2-position remains challenging due to anthraquinone’s symmetry. Computational studies suggest that electron-donating substituents adjacent to the sulfonation site can enhance selectivity, but this requires pre-functionalized starting materials. Catalytic systems using ionic liquids or zeolites are under investigation to improve regioselectivity without costly intermediates.
Chemical Reactions Analysis
Types of Reactions: Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form hydroanthraquinone derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can be used in further chemical synthesis and applications .
Scientific Research Applications
Chemical Properties and Structure
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate has a unique dioxo structure that contributes to its reactivity and functionality. The presence of the sulfonate group enhances its solubility in water, making it suitable for various aqueous processes. Its molecular formula is , and it is recognized for its ability to form charge-transfer complexes with other organic compounds, such as 9,10-dimethoxyanthracene-2-sulfonate .
Applications in the Paper Industry
One of the primary applications of this compound is as a catalyst in the soda pulping process used in the paper industry. This process involves treating wood chips with sodium hydroxide (NaOH) at elevated temperatures to break down lignin, which binds cellulose fibers together. The compound acts as a redox mediator , facilitating electron transfer between lignin and hydroxide ions, thus enhancing delignification efficiency .
Table 1: Role of this compound in Soda Pulping
| Parameter | Description |
|---|---|
| Function | Redox mediator |
| Process | Alkaline pulping (soda process) |
| Effectiveness | Increases delignification rate |
| Temperature Range | Typically operates at elevated temperatures |
Applications in Organic Synthesis
The compound is also utilized in organic synthesis due to its ability to participate in redox reactions. It can serve as an electron acceptor in various chemical transformations, making it valuable for synthesizing complex organic molecules. Its interactions with other compounds can lead to the formation of charge-transfer complexes that are crucial for developing new materials .
Case Study: Charge-Transfer Complex Formation
In a study examining the interaction between this compound and 9,10-dimethoxyanthracene-2-sulfonate, researchers found that the resulting charge-transfer complex exhibited unique photophysical properties that could be harnessed for applications in organic electronics and photochemistry .
Applications in Materials Science
This compound's ability to form charge-transfer complexes extends its utility into materials science. These complexes can be integrated into organic electronic devices such as solar cells and light-emitting diodes (LEDs). The compound's electron-accepting properties are particularly beneficial for enhancing device efficiency and stability .
Table 2: Potential Applications in Materials Science
| Application | Description |
|---|---|
| Organic Electronics | Used in solar cells and LEDs |
| Photochemical Probes | Acts as a fluorescence probe |
| Charge Transfer Complexes | Enhances material properties |
Mechanism of Action
The mechanism of action of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate involves its interaction with molecular targets through its quinone and sulfonate groups. These interactions can lead to the formation of charge-transfer complexes and influence various biochemical pathways. The compound’s electrochemical properties also play a role in its reactivity and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Sodium 9,10-Dioxo-9,10-Dihydroanthracene-1-Sulfonate
- CAS No.: 128-56-3
- Structure : Sulfonate group at the 1-position instead of 2.
- Properties : Reduced solubility compared to the 2-sulfonate isomer due to steric hindrance .
- Applications: Limited data, but structural differences likely alter reactivity in redox reactions.
Sodium 9,10-Dioxo-9,10-Dihydroanthracene-2,7-Disulfonate
- CAS No.: 853-67-8
- Structure : Two sulfonate groups at positions 2 and 6.
- Properties: Higher water solubility (similarity score 0.70) and increased polarity compared to the monosulfonated derivative.
- Applications: Potential use in dye manufacturing or as a fluorescent probe.
1-Amino-4-(Isopropylamino)-9,10-Dioxo-9,10-Dihydroanthracene-2-Sulfonic Acid
Functional Analogues
Alizarin Red S (Sodium 3,4-Dihydroxy-9,10-Dioxo-9,10-Dihydroanthracene-2-Sulfonate)
- CAS No.: 130-22-3
- Structure : Hydroxyl groups at positions 3 and 4, sulfonate at position 2.
- Properties :
- Applications : Widely used as a pH indicator and in dye degradation studies .
9,10-Dioxo-9,10-Dihydroanthracene Derivatives with Methyl/Acetyl Groups
- Examples : 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate (6) and diacetylated product (7) .
- Properties : Reduced solubility due to ester/acetyl groups but increased stability in organic solvents.
- Applications: Intermediate in synthetic chemistry for producing functionalized anthraquinones .
Solubility and Stability
Biological Activity
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, also known as PSB 069, is a compound that has garnered attention for its biological activities, particularly as a non-selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases). This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways affected, and relevant case studies.
Overview of NTPDases
NTPDases (NTP diphosphohydrolases) are enzymes that hydrolyze nucleoside triphosphates (NTPs) and diphosphates (NDPs), playing critical roles in purinergic signaling. The inhibition of these enzymes can lead to significant alterations in cellular signaling and metabolism due to the accumulation of extracellular nucleotides such as ATP and ADP.
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate acts primarily by:
- Inhibiting NTPDases : It binds to the active sites of NTPDases 1, 2, and 3, preventing their enzymatic activity. This inhibition leads to increased levels of ATP and ADP in the extracellular space.
- Modulating Purinergic Signaling : The accumulation of nucleotides activates purinergic receptors, which can trigger various downstream signaling pathways affecting cellular functions such as proliferation, apoptosis, and inflammation .
The compound exhibits several notable biochemical properties:
- Solubility : It is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in laboratory experiments.
- Stability : Under standard laboratory conditions, PSB 069 is relatively stable; however, prolonged exposure may lead to degradation and reduced activity .
Antimicrobial Activity
Recent studies have shown that derivatives of anthraquinone compounds exhibit antimicrobial properties. Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate has been evaluated for its effectiveness against various microbial strains:
| Microbial Strain | Inhibition Zone Diameter (mm) | Reference |
|---|---|---|
| Gram-positive bacteria | Varies significantly | |
| Gram-negative bacteria | Moderate activity observed |
The compound demonstrated a broad spectrum of activity against both bacteria and fungi.
Cytotoxicity Studies
Cytotoxic effects have been explored in various cancer cell lines. For instance:
- Human Glioblastoma Cells : In vitro studies indicated that PSB 069 inhibited cell proliferation through modulation of signaling pathways related to apoptosis .
- Dose-dependent Effects : The cytotoxicity was found to be dose-dependent, with lower concentrations exhibiting less toxicity while higher concentrations resulted in significant cell death .
Case Studies
- Cell Signaling Modulation :
- Animal Model Research :
Q & A
Q. What are the recommended methods for synthesizing and characterizing Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate?
Answer: The compound is typically synthesized via sulfonation of anthraquinone derivatives followed by sodium salt formation. Key characterization methods include:
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm molecular weight (328.27 g/mol) and structure .
- Elemental Analysis to verify hydration state (monohydrate, C₁₄H₇NaO₅S·H₂O) .
- UV-Vis Spectroscopy to identify absorption bands associated with the anthraquinone core (e.g., λₐᵦₛ ~250–400 nm) .
Q. How is this compound used as a photochemical fluorescence probe, and what experimental conditions optimize its performance?
Answer: As an in situ fluorescence probe, it forms charge-transfer complexes with electron-rich aromatic systems (e.g., 9,10-dimethoxyanthracene-2-sulfonate). Optimization involves:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Storage : Keep in airtight containers at 2–8°C to prevent hydration loss and degradation .
- Incompatibilities : Avoid oxidizing agents (e.g., peroxides) to prevent explosive reactions .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during handling .
Advanced Research Questions
Q. How does this compound contribute to nonaqueous redox flow battery systems?
Answer: Derivatives of this compound, such as AQEG2TFSI , are engineered for high solubility (>1.5 M in acetonitrile) and stability in nonaqueous electrolytes. Key design strategies include:
- Molecular Engineering : Introducing ethylene glycol ether side chains to enhance solubility .
- Electrochemical Testing : Cyclic voltammetry shows reversible redox peaks at −1.2 V vs. Ag/Ag⁺, confirming anthraquinone’s role as an anolyte .
Q. What contradictions exist in studies on its photochemical stability, and how can they be resolved?
Answer: Conflicting data on photodegradation pathways (e.g., formation of pyrocatechol vs. 3,6-dihydroxyphthalic acid) arise from variations in:
- Light Source Intensity : Higher UV exposure accelerates ring-opening reactions .
- pH Conditions : Acidic media favor desulfonation, while neutral/alkaline conditions stabilize the quinone structure .
Resolution : Standardize light intensity (e.g., 300 W/m² UV-A) and pH (buffered at 7.0) in comparative studies .
Q. How is this compound utilized in receptor antagonism studies, particularly for P2Y₁₂ receptors?
Answer: Analogues like PSB-0739 (a derivative) act as selective, reversible P2Y₁₂ antagonists. Methodological steps include:
- In Vitro Assays : Use ADP-induced platelet aggregation tests with IC₅₀ values < 100 nM .
- Cell Culture Compatibility : Ensure no cytotoxicity by conducting MTT assays at concentrations ≤10 µM .
Data Contradiction Analysis
Q. Discrepancies in reported solubility values: How can researchers reconcile these differences?
Answer: Solubility varies due to hydration state and solvent purity. For example:
- In Water : ~50 mg/mL (monohydrate form) vs. ~30 mg/mL (anhydrous form) .
- In Ethanol : Lower solubility (5–10 mg/mL) due to reduced polarity .
Recommendation : Pre-dry the compound at 60°C for 4 hours to standardize hydration before solubility tests .
Methodological Tables
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₇NaO₅S·H₂O | |
| Molecular Weight | 328.27 g/mol | |
| CAS Number | 153277-35-1 | |
| Solubility in Water | 50 mg/mL (monohydrate) | |
| UV-Vis λₐᵦₛ (in DMSO) | 254 nm, 350 nm (shoulder) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
